Bienvenue dans la boutique en ligne BenchChem!

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

Blood-Brain Barrier Penetration Ischemic Stroke CNS Drug Delivery

Tetramethylpyrazine nitrone (TBN; N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide) is a synthetic nitrone conjugate of the natural product tetramethylpyrazine (TMP, ligustrazine) and the free radical-trapping nitrone pharmacophore. Designed as a multi-target neuroprotective agent, TBN simultaneously scavenges reactive oxygen/nitrogen species (·OH, O₂·⁻, ONOO⁻), blocks calcium overload, preserves mitochondrial function, and activates pro-survival pathways (PI3K/Akt/p-GSK3β).

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
CAS No. 1083171-75-8
Cat. No. B8249352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
CAS1083171-75-8
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C
InChIInChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3/b15-7-
InChIKeyBESRYENXPUCIID-CHHVJCJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylpyrazine Nitrone (TBN, CAS 1083171-75-8): A Multi-Target Nitrone for Neuroprotection Procurement


Tetramethylpyrazine nitrone (TBN; N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide) is a synthetic nitrone conjugate of the natural product tetramethylpyrazine (TMP, ligustrazine) and the free radical-trapping nitrone pharmacophore [1]. Designed as a multi-target neuroprotective agent, TBN simultaneously scavenges reactive oxygen/nitrogen species (·OH, O₂·⁻, ONOO⁻), blocks calcium overload, preserves mitochondrial function, and activates pro-survival pathways (PI3K/Akt/p-GSK3β) [2]. Unlike earlier nitrone drug candidates that failed in clinical trials due to poor blood-brain barrier (BBB) penetration, TBN leverages the BBB-penetrating capability of the TMP scaffold to deliver the radical-scavenging nitrone moiety into the central nervous system [1]. The compound has advanced to Phase II clinical trials for amyotrophic lateral sclerosis (ALS) and is under investigation for ischemic stroke, Parkinson's disease, and diabetic complications [3].

Why Tetramethylpyrazine Nitrone (CAS 1083171-75-8) Cannot Be Substituted by Other Nitrones or Free Radical Scavengers


Nitrone-based neuroprotective agents and free radical scavengers are not interchangeable because their therapeutic efficacy is determined by three interdependent properties: intrinsic radical-trapping potency, blood-brain barrier (BBB) penetration, and multi-target pharmacological profile. NXY-059 (disufenton sodium) demonstrated preclinical neuroprotection but failed its second Phase III trial, in part because its two negatively charged sulfonate moieties limit BBB penetration to approximately 1% [1]. Edaravone, though approved for stroke and ALS in some jurisdictions, exhibits a short plasma half-life of 4.5–6 hours and requires intravenous administration due to limited oral bioavailability, with its BBB penetration described as weak, necessitating formulation strategies to enhance brain delivery [2]. The parent compound tetramethylpyrazine (TMP) lacks the free radical-trapping nitrone functionality, resulting in weaker radical-scavenging activity [3]. TBN was specifically engineered to overcome these individual limitations by combining TMP's BBB-permeable scaffold with a nitrone warhead, yielding a single molecule that simultaneously penetrates the CNS, scavenges multiple radical species, blocks calcium overload, and activates pro-survival signaling—a multi-target profile that no single comparator agent replicates [1][3].

Quantitative Differentiation Evidence for Tetramethylpyrazine Nitrone (TBN, CAS 1083171-75-8) Against Key Comparators


BBB Penetration: TBN (68% Brain-to-Plasma Ratio) vs. NXY-059 (≈1% Penetration)

TBN's blood-brain barrier penetration was quantitatively compared to NXY-059 in non-human primates [1]. Following intravenous administration at 30 mg/kg, TBN achieved a plasma Cmax of 370 μM and a CSF concentration of 176 μM at 15 min, reaching approximately 48% of the plasma concentration in the CSF compartment [1]. At 90 mg/kg, plasma Cmax reached 549 μM with CSF concentrations of 379 μM at 45 min [1]. A subsequent review quantified the brain-to-plasma ratio as approximately 68%, describing this as 'a significant improvement over traditional nitrones' [2]. In the same report, NXY-059's BBB penetration was cited as only 1% in rats, attributed to its two negatively charged sodium sulfonate moieties that impede passive diffusion across the BBB [1]. At 2 h post-administration, TBN was still present in CSF at concentrations of 58–148 μM, which falls within the 30–300 μM range demonstrated to protect cortical neurons against glutamate-induced excitotoxicity in vitro [1].

Blood-Brain Barrier Penetration Ischemic Stroke CNS Drug Delivery

Radical Scavenging Potency: TBN vs. Edaravone, NXY-059, and TMP in Cell-Free Assays

In a direct four-compound head-to-head comparison using cell-free radical-trapping assays at concentrations of 5–320 μM, TBN demonstrated superior radical-scavenging activity compared to both NXY-059 and its parent compound TMP across multiple radical species, while edaravone remained the most potent comparator [1]. Specifically, TBN was more potent than NXY-059 and TMP against DPPH, superoxide anion (O₂·⁻), and peroxynitrite (ONOO⁻) at equivalent concentrations, approaching the potency of edaravone [1]. For hydroxyl radical (·OH) trapping, TBN was slightly better than TMP but weaker than both NXY-059 and edaravone [1]. In the H9c2 cardiomyoblast cellular model, TBN was more efficient than TMP and NXY-059 at protecting against tert-butylhydroperoxide (t-BHP)-induced cell death, and at higher concentrations, TBN's intracellular H₂O₂ and mitochondrial O₂·⁻ scavenging even exceeded that of edaravone (5 μM positive control) [1]. TBN was also stronger than TMP and NXY-059 in scavenging NO and ONOO⁻ in H9c2 cells, though weaker than edaravone [1].

Free Radical Scavenging Antioxidant Activity DPPH Assay Peroxynitrite

ALS Clinical Efficacy: High-Dose TBN Attenuates Grip Strength Decline by 2.46 kg vs. Placebo

In a multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial (11 centers in China, N=155, 180-day follow-up), high-dose TBN (1200 mg twice daily, oral) demonstrated a statistically significant attenuation of grip strength decline compared to placebo [1]. The least squares (LS) mean difference in grip strength change from baseline to day 180 was 2.46 kg (95% CI: 0.15–4.76 kg) favoring high-dose TBN over placebo [1]. In a prespecified subgroup of patients younger than 65 years with slower disease progression, TBN significantly attenuated grip strength decline by an LS mean difference of 3.63 kg (95% CI: 0.84–6.41 kg), along with significant benefits in bulbar scores (0.66 points; 95% CI: 0.03–1.29) and respiratory scores (0.54 points; 95% CI: 0.03–1.06) [1]. The primary endpoint (change in ALSFRS-R score) did not reach statistical significance for either dose: low-dose TBN LS mean difference −0.89 points (95% CI: −3.25 to 1.48); high-dose TBN LS mean difference −0.20 points (95% CI: −2.48 to 2.07) [1]. TBN was safe and well-tolerated, with adverse events mostly mild or moderate and no severe treatment-related events [1].

Amyotrophic Lateral Sclerosis Grip Strength Phase II Clinical Trial Motor Function

Multi-Target Mechanism: TBN Blocks Ca²⁺ Overload Plus Scavenges Radicals vs. Single-Mechanism Comparators

TBN was rationally designed as a dual-function agent combining a free radical-scavenging nitrone with the calcium overload-blocking activity of the TMP scaffold, a multi-target profile not shared by any single comparator agent [1][2]. In primary cortical neurons, TBN (30–300 μM) not only scavenged ·OH, O₂·⁻, and ONOO⁻ but also significantly decreased intracellular Ca²⁺ concentration following glutamate stimulation and maintained mitochondrial membrane potential [1][2]. In the p-MCAO rat model, TBN down-regulated pro-apoptotic Bax while up-regulating anti-apoptotic Bcl-2, and increased expression of pro-survival factors p-Akt and p-GSK3β in the peri-infarct cortex [2]. The PI3K inhibitor LY-294002 and the Akt inhibitor MK2206 both significantly blocked TBN's protective effect against oxygen-glucose deprivation (OGD)-induced neuronal death, confirming pathway-specific activity [2]. By contrast, edaravone and NXY-059 primarily act as radical scavengers without demonstrated calcium overload blockade, while TMP lacks the nitrone-mediated radical-trapping potency [1][3].

Calcium Overload Blockade Multi-Target Neuroprotection Mitochondrial Function PI3K/Akt Pathway

Oral Bioavailability and Pharmacokinetics: TBN Tablets Enable Non-Invasive Dosing vs. Intravenous Edaravone

TBN was evaluated as an oral tablet formulation in a Phase I single-center, open-label study in healthy Chinese volunteers (N=52) [1]. In the single ascending dose (SAD) portion (400–1800 mg), TBN demonstrated a median Tmax of 2.48–3.24 h and a mean elimination half-life (t₁/₂) of 1.28–2.10 h [1]. In the multiple ascending dose (MAD) portion (600–1800 mg BID for 7 days), the median Tmax was 2.48–3.48 h [1]. Steady-state concentrations were reached after 4 consecutive days of oral administration, and no drug accumulation was observed [1]. Food decreased Cmax and AUC₀₋ₜ to 45.19% and 59.73%, respectively, indicating a modest food effect [1]. Only two drug-related adverse events were reported (decreased neutrophil count and drug eruption, both CTCAE Grade 1, resolving without intervention) [1]. By comparison, edaravone has a terminal half-life of 4.5–6 h but requires intravenous infusion (60 mg over 60 min) due to negligible oral bioavailability, imposing a significant administration burden for chronic neurodegenerative indications such as ALS [2]. TBN's oral bioavailability enables twice-daily outpatient tablet dosing, a practical advantage for chronic treatment paradigms.

Oral Bioavailability Pharmacokinetics Phase I Clinical Trial Drug Formulation

In Vivo Stroke Efficacy: TBN Comparable to Edaravone with Superior Memory Restoration in t-MCAO Mice

In a recent head-to-head preclinical comparison in the transient middle cerebral artery occlusion (t-MCAO) mouse model, TBN (administered orally at low, medium, and high doses) was directly compared to edaravone (positive control) over a 6-week treatment period initiated 24 h post-surgery [1]. Behavioral assessments including modified neurological severity score (mNSS), rotarod test, pole test, novel object recognition (NOR), and Morris water maze (MWM) demonstrated that TBN's overall neuroprotective efficacy was comparable to edaravone, with TBN showing superior outcomes specifically in memory restoration tasks [1]. Transcriptomic analysis revealed that TBN effectively corrected ischemia-induced dysregulation of several signaling pathways including NF-κB [1]. Furthermore, TBN significantly suppressed post-stroke upregulation of Tnf, Ripk1, Ripk3, and Mlkl mRNA, and inhibited RIPK1 and MLKL phosphorylation, providing the first direct evidence that TBN attenuates necroptosis in the post-ischemic recovery phase [1]. This necroptosis-inhibiting activity has not been reported for edaravone or other comparator nitrones.

Ischemic Stroke Transient MCAO Neuroregeneration Memory Restoration Necroptosis

Recommended Application Scenarios for Tetramethylpyrazine Nitrone (TBN, CAS 1083171-75-8) Based on Quantitative Evidence


Ischemic Stroke Drug Discovery Programs Requiring CNS-Penetrant, Multi-Target Neuroprotectants

TBN is ideally suited as a lead compound or reference standard for ischemic stroke research programs that prioritize BBB penetration (brain-to-plasma ratio ~68% vs. NXY-059's ~1%) and multi-target pharmacology. Its demonstrated activity in both rodent p-MCAO [2] and non-human primate stroke models [1], combined with necroptosis pathway inhibition (RIPK1/RIPK3/MLKL) recently confirmed in t-MCAO mice [4], positions TBN as a tool compound for investigating post-ischemic recovery mechanisms. Procurement is justified when research objectives require simultaneous radical scavenging, calcium overload blockade, and pro-survival pathway activation within a single orally bioavailable molecule [3].

Amyotrophic Lateral Sclerosis (ALS) Clinical and Translational Research Focused on Upper Limb Motor Function Preservation

The Phase II clinical trial evidence demonstrating a statistically significant 2.46 kg attenuation of grip strength decline (3.63 kg in younger, slower-progressing patients) over 180 days versus placebo [5] supports TBN's use in ALS translational research targeting upper limb motor endpoints. TBN's oral tablet formulation (BID dosing) provides a practical advantage over intravenous edaravone for chronic ALS studies [3]. Researchers investigating grip strength as a more sensitive functional outcome than ALSFRS-R should consider TBN as a pharmacological tool, particularly for studies stratifying by age and disease progression rate.

Parkinson's Disease and Mitochondrial Dysfunction Models Leveraging AMPK/mTORC1 Pathway Modulation

TBN has demonstrated protective effects in multiple Parkinson's disease models (6-OHDA and MPTP-induced), partially restoring motor impairment, increasing dopamine and metabolite content, and reducing loss of TH⁺ neurons in the substantia nigra pars compacta [6]. The compound's ability to activate AMPK and modulate mTORC1 signaling, confirmed in C. elegans lifespan extension studies and murine skeletal muscle aging models [7], supports procurement for mitochondrial dysfunction and aging research extending beyond neuroprotection into neuromuscular and metabolic indications. TBN's mitochondrial protection via AMPK/mTORC1 represents a mechanistic dimension not shared by edaravone or NXY-059.

Cerebral Vasospasm and Subarachnoid Hemorrhage Preclinical Models Requiring Anti-Oxidative Vascular Protection

In experimental subarachnoid hemorrhage (SAH) models in both rats and rabbits, TBN treatment significantly attenuated cerebral vasospasm, improved neurological behavior functions, and reduced apoptotic neuron counts, effects attributed to its anti-oxidative stress activity and upregulation of the Nrf2/HO-1 pathway [8]. This vascular neuroprotection profile, combined with TBN's BBB penetration and oral bioavailability, supports procurement for SAH research programs seeking a single agent capable of addressing both the vascular and neuronal components of hemorrhagic brain injury.

Quote Request

Request a Quote for N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.